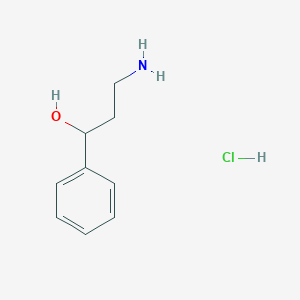

3-Amino-1-phenylpropan-1-ol hydrochloride

Overview

Description

The compound "3-Amino-1-phenylpropan-1-ol hydrochloride" is a chemical entity that can be synthesized and has potential biological activities. It is structurally related to other compounds that have been studied for various biological effects, such as uterine relaxant activity, inhibition of polyamine biosynthesis, and antioxidant properties. The hydrochloride form indicates that the compound is a hydrochloride salt, which may enhance its solubility in aqueous solutions.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, substituted p-hydroxyphenylethanolamines were synthesized by condensing a precursor with aryloxymethyloxiranes in the presence of anhydrous potassium carbonate and then reacting with dry hydrogen chloride gas . This method could potentially be adapted for the synthesis of "3-Amino-1-phenylpropan-1-ol hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "3-Amino-1-phenylpropan-1-ol hydrochloride" is not provided, related compounds have been structurally characterized. For example, the crystal and molecular structures of a new anti-ulcer agent were determined by X-ray analysis, revealing a rigid bent-rod-like conformation . Understanding the molecular structure is crucial for predicting the physical and chemical properties and the biological activity of the compound.

Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its functional groups. For example, the synthesis of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid involved optical resolutions and preferential crystallization . Similarly, "3-Amino-1-phenylpropan-1-ol hydrochloride" could participate in reactions pertinent to its amino and hydroxyl groups, such as acylation, alkylation, or salt formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Amino-1-phenylpropan-1-ol hydrochloride" can be inferred from related compounds. For instance, the antioxidant and membrane-stabilizing properties of similar aminopropanol hydrochlorides were studied using in vitro model systems . Additionally, the pressure-freezing of 3-aminopropan-1-ol revealed an extended conformation in the crystalline state, which is different from the conformers present in the gaseous and liquid states . These studies suggest that "3-Amino-1-phenylpropan-1-ol hydrochloride" may also exhibit unique physical properties under different conditions and potential biological activities.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds have been used in the synthesis of unnatural tripeptides, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus . This suggests potential applications in the development of new antimicrobial agents.

Mechanism of Action

Target of Action

It is structurally similar to phenylpropanolamine (ppa), which primarily acts as a selective norepinephrine releasing agent . It also acts as a dopamine releasing agent with around 10-fold lower potency . The stereoisomers of the drug have only weak or negligible affinity for α- and β-adrenergic receptors .

Mode of Action

Based on its structural similarity to ppa, it may act as an indirect sympathomimetic by inducing norepinephrine release and thereby activating adrenergic receptors .

Pharmacokinetics

PPA is metabolized in the liver, specifically by the CYP2D6 enzyme .

properties

IUPAC Name |

3-amino-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAJWRXFIVOHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515208 | |

| Record name | 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-phenylpropan-1-ol hydrochloride | |

CAS RN |

7505-01-3 | |

| Record name | NSC404855 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)

![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)

![6-[(2,5-Dimethoxyphenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B3032993.png)

![4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B3032996.png)